molecular formula C17H18INO2 B5057026 3-butoxy-N-(2-iodophenyl)benzamide

3-butoxy-N-(2-iodophenyl)benzamide

Cat. No.: B5057026
M. Wt: 395.23 g/mol
InChI Key: KYUGHRRSFOOKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C17H18INO2 and a molecular weight of 395.23 g/mol This compound is characterized by the presence of a butoxy group, an iodophenyl group, and a benzamide moiety

Preparation Methods

The synthesis of 3-butoxy-N-(2-iodophenyl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-iodoaniline in the presence of coupling reagents. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-butoxy-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-butoxy-N-(2-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amide bonds and iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2-iodophenyl)benzamide involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrophobic interactions, while the iodophenyl group can engage in halogen bonding. The benzamide moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

Similar compounds to 3-butoxy-N-(2-iodophenyl)benzamide include:

    3-butoxy-N-(2-bromophenyl)benzamide: Similar structure but with a bromine atom instead of iodine.

    3-butoxy-N-(2-chlorophenyl)benzamide: Contains a chlorine atom in place of iodine.

    3-butoxy-N-(2-fluorophenyl)benzamide: Features a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

3-butoxy-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUGHRRSFOOKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.